molecular formula C7H9N5S2 B2380669 3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione CAS No. 690642-82-1

3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione

Cat. No.: B2380669
CAS No.: 690642-82-1
M. Wt: 227.3
InChI Key: RYIDJWVZDWSQCF-UHFFFAOYSA-N
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Description

3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione is a heterocyclic compound that features both thiazole and triazole rings. These rings are known for their significant biological activities and are commonly found in various pharmacologically active molecules. The presence of sulfur and nitrogen atoms in these rings contributes to the compound’s unique chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

Thiazole derivatives, to which this compound belongs, have been reported to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, potentially acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic agents .

Cellular Effects

Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary depending on the specific cellular context and the concentration of the compound.

Molecular Mechanism

Thiazole derivatives have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been reported to exhibit stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Thiazole derivatives have been reported to exhibit various effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives have been reported to interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives have been reported to interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under reflux conditions. This reaction forms the 2-amino-1,3-thiazole intermediate.

    Formation of the Triazole Ring: The triazole ring is formed by cyclization of hydrazine derivatives with carbon disulfide in the presence of a base, followed by alkylation.

    Coupling of the Rings: The final step involves coupling the 2-amino-1,3-thiazole intermediate with the triazole derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring.

    Substitution: Both nucleophilic and electrophilic substitution reactions can take place at various positions on the thiazole and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings.

Scientific Research Applications

3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it useful in biological studies.

    Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    2-amino-1,3-thiazole: Shares the thiazole ring but lacks the triazole moiety.

    1,2,4-triazole: Contains the triazole ring but lacks the thiazole moiety.

    Thiamine (Vitamin B1): Contains a thiazole ring and is essential for metabolic processes.

Uniqueness

3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione is unique due to the combination of both thiazole and triazole rings in its structure. This dual-ring system enhances its chemical reactivity and broadens its range of biological activities compared to compounds with only one of these rings.

Properties

IUPAC Name

3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5S2/c1-12-5(10-11-7(12)13)2-4-3-14-6(8)9-4/h3H,2H2,1H3,(H2,8,9)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIDJWVZDWSQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CC2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690642-82-1
Record name 5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
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